(2-Hydroxy-1,4-phenylene)dimethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1,4-phenylene)dimethanol typically involves the hydroxylation of 1,4-dimethoxybenzene followed by demethylation. The reaction conditions often include the use of strong acids or bases to facilitate the hydroxylation and demethylation processes .
Industrial Production Methods
In industrial settings, this compound is produced through a multi-step process that includes the catalytic hydrogenation of 1,4-dimethoxybenzene followed by hydrolysis. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-1,4-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols
Scientific Research Applications
(2-Hydroxy-1,4-phenylene)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Employed in the study of enzyme-catalyzed reactions involving phenolic compounds.
Medicine: Investigated for its potential antioxidant properties.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Hydroxy-1,4-phenylene)dimethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also undergo redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: Similar in structure but lacks the methylene groups.
Catechol: Contains two hydroxyl groups on adjacent carbons but lacks the methylene groups.
Resorcinol: Similar structure but with hydroxyl groups on the 1,3-positions instead of 1,4.
Uniqueness
(2-Hydroxy-1,4-phenylene)dimethanol is unique due to the presence of both hydroxyl and methylene groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2,5-bis(hydroxymethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,9-11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMPYGJQPQGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304706 | |
Record name | 2-Hydroxy-1,4-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42934-01-0 | |
Record name | 2-Hydroxy-1,4-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42934-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-1,4-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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